molecular formula C3H4BrN3O B1446126 (3-bromo-1H-1,2,4-triazol-1-yl)methanol CAS No. 1674390-16-9

(3-bromo-1H-1,2,4-triazol-1-yl)methanol

Cat. No.: B1446126
CAS No.: 1674390-16-9
M. Wt: 177.99 g/mol
InChI Key: WPLFYCKYTUCQAK-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

(3-bromo-1H-1,2,4-triazol-1-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, influencing their structure and function . These interactions can modulate enzyme activity, potentially leading to inhibition or activation of specific biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it can affect cell signaling by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function . This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, disruption of metabolic pathways, and alterations in normal cellular function. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolic intermediates. These interactions can have significant effects on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s availability and activity, determining its overall biological effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-1H-1,2,4-triazol-1-yl)methanol typically involves the reaction of 1H-1,2,4-triazole with bromine in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. The product is then purified through crystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-1H-1,2,4-triazol-1-yl)methanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Coordination Reactions: It can act as a ligand, forming coordination complexes with transition metals.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-1H-1,2,4-triazol-1-yl)methanol is unique due to the presence of the hydroxyl group, which allows for additional reactivity and the formation of more diverse derivatives. This makes it a versatile compound for various synthetic and research applications.

Biological Activity

(3-bromo-1H-1,2,4-triazol-1-yl)methanol is a triazole derivative that has garnered attention for its diverse biological activities. This compound's interactions with various biomolecules make it a significant subject of study in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. Notably, it targets aromatase , an enzyme crucial in steroidogenesis. The nitrogen atoms in the triazole ring can bind to the iron in the heme group of aromatase, potentially inhibiting its activity and altering hormonal pathways.

Biochemical Pathways : Research indicates that triazole derivatives can influence various biological activities:

  • Antiviral : Inhibition of viral replication.
  • Anti-inflammatory : Modulation of inflammatory pathways.
  • Anticancer : Induction of apoptosis in cancer cells.
  • Antimicrobial : Inhibition of bacterial and fungal growth.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its ability to form hydrogen bonds and engage in hydrophobic interactions with biomolecules. These properties enhance its absorption and bioavailability, making it a promising candidate for drug development.

Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacteria and fungi.
AnticancerInduces apoptosis in cancer cell lines through reactive oxygen species generation.
Anti-inflammatoryModulates inflammatory responses in cellular models.
AntiviralInhibits specific viral enzymes leading to reduced viral replication.

Antimicrobial Activity

In a study assessing various triazole derivatives, this compound demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics used as controls.

Anticancer Potential

Research focusing on the anticancer effects of triazole derivatives indicated that this compound could induce cell cycle arrest and apoptosis in human cancer cell lines. This was attributed to its ability to generate reactive oxygen species (ROS), which are known to trigger apoptotic pathways .

Cellular Effects

At the cellular level, this compound influences:

  • Gene Expression : Alters the expression of genes involved in metabolic pathways.
  • Cell Signaling : Modifies signaling pathways that regulate cell proliferation and survival.

Properties

IUPAC Name

(3-bromo-1,2,4-triazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3O/c4-3-5-1-7(2-8)6-3/h1,8H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLFYCKYTUCQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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